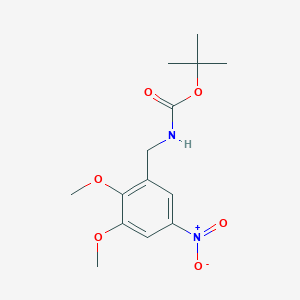

Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate

Description

Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate is a carbamate derivative characterized by a benzyl core substituted with methoxy groups at the 2- and 3-positions and a nitro group at the 5-position. The tert-butyl carbamate moiety serves as a protective group, enhancing steric and electronic stability during synthetic processes. While direct experimental data on this compound are absent in the provided literature, insights can be inferred from structurally analogous compounds, such as tert-Butyl 3-cyano-5-methylbenzylcarbamate () and tert-butyl pyrrolidine carbamates (). These analogs highlight the role of aromatic substituents and the tert-butyl group in modulating solubility, reactivity, and applications in pharmaceutical and material science research .

In contrast, the methoxy groups are electron-donating, which may enhance solubility in polar solvents and influence regioselectivity in further functionalization. These properties suggest utility as an intermediate in drug synthesis or materials engineering.

Properties

Molecular Formula |

C14H20N2O6 |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

tert-butyl N-[(2,3-dimethoxy-5-nitrophenyl)methyl]carbamate |

InChI |

InChI=1S/C14H20N2O6/c1-14(2,3)22-13(17)15-8-9-6-10(16(18)19)7-11(20-4)12(9)21-5/h6-7H,8H2,1-5H3,(H,15,17) |

InChI Key |

APDVXDMTHVLQEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate involves several steps. One common method includes the reaction of 2,3-dimethoxy-5-nitrobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, often using reagents like hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate : Features a benzyl ring with 2,3-dimethoxy (electron-donating) and 5-nitro (electron-withdrawing) groups. The tert-butyl carbamate provides steric protection.

- tert-Butyl 3-cyano-5-methylbenzylcarbamate (): Substituted with a cyano (electron-withdrawing) and methyl (electron-donating) group. The cyano group enables transformations like hydrolysis to carboxylic acids, while the methyl group enhances lipophilicity .

- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () : A pyrrolidine-based carbamate with hydroxymethyl and 4-methoxyphenyl substituents. The heterocyclic structure and polar groups suggest applications in chiral synthesis or bioactive molecule development .

Physicochemical Properties

*Data inferred based on structural analogs.

Reactivity and Stability

- Nitro vs. Cyano Groups: The nitro group in the target compound may facilitate reduction to amines (useful in drug intermediates), whereas the cyano group in ’s compound can undergo hydrolysis or serve as a nitrile precursor .

- Methoxy vs. Methyl Groups : Methoxy substituents increase solubility in polar solvents compared to methyl groups, which enhance lipophilicity and membrane permeability in pharmaceuticals .

- Steric Effects : The tert-butyl group in all compounds stabilizes the carbamate against hydrolysis, but the electron-withdrawing nitro group in the target may slightly reduce stability compared to electron-donating substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.